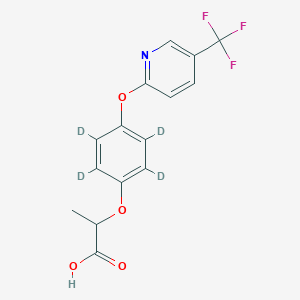

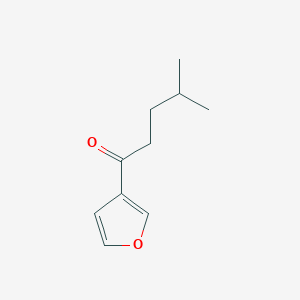

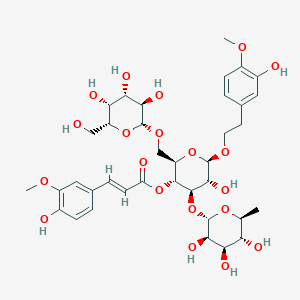

![molecular formula C7H8N2O2 B150350 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) CAS No. 132243-26-6](/img/structure/B150350.png)

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) typically involves Diels-Alder cycloaddition reactions. One common method is the reaction of tosyl cyanide with cyclopentadiene . Another approach uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction . These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. Whole cell catalysts are used to achieve high optical purity of the lactam, which is crucial for its application in pharmaceuticals . These processes are scalable and efficient, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) undergoes various chemical reactions, including:

Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

Reduction: Hydrogenation reactions to reduce double bonds.

Substitution: N-modulation and C-arylation reactions in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted lactams .

Aplicaciones Científicas De Investigación

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) is widely used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of carbovir, the lactam undergoes enzymatic resolution to produce the active enantiomer, which inhibits the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it an effective antiviral agent.

Comparación Con Compuestos Similares

Similar Compounds

2-Azabicyclo[2.2.1]hept-5-en-3-one: A closely related compound used in similar applications.

4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another bicyclic lactam with similar structural features.

Uniqueness

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) is unique due to its high optical purity and versatility in various chemical reactions. Its ability to serve as a precursor for a wide range of therapeutic agents sets it apart from other similar compounds .

Propiedades

IUPAC Name |

3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGSBIUCLXUHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1N(C2=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

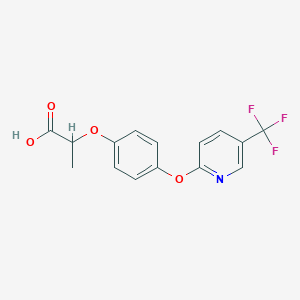

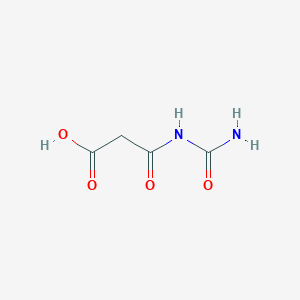

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)